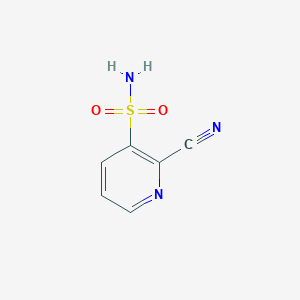

2-Cyanopyridine-3-sulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-cyanopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c7-4-5-6(12(8,10)11)2-1-3-9-5/h1-3H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUOFVWWYNEZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyanopyridine 3 Sulfonamide and Its Derivatives

Strategies for the Construction of the 2-Cyanopyridine (B140075) Core

The formation of the 2-cyanopyridine scaffold is a foundational step in the synthesis of the target compound. Modern organic synthesis employs several effective strategies, including multicomponent reactions, annulation techniques, and catalyst-mediated approaches to build this heterocyclic system.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like 2-amino-3-cyanopyridines in a single step from simple starting materials. researchgate.net These reactions are prized for their atom economy and for eliminating the need to isolate intermediates. researchgate.net A common and effective MCR for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives involves the one-pot reaction of an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). researchgate.netbohrium.comresearchgate.net This approach is valued for its high yields and environmentally friendly nature. researchgate.net

A plausible mechanism for this MCR begins with the Knoevenagel condensation between an aldehyde and malononitrile to form an intermediate, which then reacts with a ketone-derived enamine. mdpi.com Subsequent cyclization and aromatization yield the final 2-amino-3-cyanopyridine product. mdpi.com Various catalysts have been employed to facilitate this transformation, enhancing yields and reaction rates. researchgate.netresearchgate.netmdpi.com For instance, a study detailed the synthesis of six novel 2-amino-3-cyano pyridine (B92270) derivatives containing a sulfonamide moiety in good yields (75-90%) through a one-pot reaction where various aromatic aldehydes were refluxed with a ketone and malononitrile in the presence of ammonium acetate. bohrium.com

Table 1: Examples of Multicomponent Reactions for 2-Amino-3-Cyanopyridine Synthesis

| Reactants | Catalyst | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Ytterbium perfluorooctanoate [Yb(PFO)3] | - | - | 2-Amino-3-cyanopyridine derivatives | researchgate.net |

| Aryl aldehydes, Substituted acetophenones, Malononitrile, Ammonium Acetate | N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] | Solvent-free | - | 2-Amino-3-cyanopyridines | researchgate.net |

| Ketone, Aldehyde, Malononitrile, Ammonium Acetate | Copper nanoparticles on charcoal (Cu/C) | Acetonitrile | Reflux | 2-Amino-3-cyanopyridine derivatives | researchgate.netmdpi.com |

| Aromatic aldehydes, Ketone (1a), Malononitrile, Ammonium acetate | - | - | Reflux | 2-amino-3-cyano pyridine derivatives (2a-f) | bohrium.com |

Annulation Reactions and Heterocyclic Ring Formations

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful tool for constructing the 2-cyanopyridine core. One innovative method involves a Rhodium(III)-catalyzed double C(sp²)-H bond carbenoid insertion and annulation of 2-aryl-3-cyanopyridines with α-diazo carbonyl compounds. nih.govacs.org This cascade reaction efficiently produces complex naphthoquinolizinone derivatives from simpler aromatic precursors. nih.govacs.org

Another approach is the one-pot synthesis of 2-(pyrrolyl)-4-aryl(hetaryl)-5-cyano-6-methylpyridines through the cyclization of acylethynylpyrroles with two molecules of acetonitrile, mediated by lithium metal at room temperature. rsc.org The reaction proceeds through the addition of the ⁻CH₂CN anion to the carbonyl group of the acylethynylpyrrole, followed by an intramolecular cyclization to form the target cyanopyridine. rsc.org Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles also represent a direct, atom-economical route to substituted pyridines. clockss.org

Catalyst-Mediated Syntheses (e.g., Nanostructured Catalysts, Ionic Liquids)

The use of advanced catalysts is crucial for developing efficient and environmentally benign synthetic routes to the 2-cyanopyridine core. A wide array of catalysts, including ionic liquids and nanostructured materials, have been successfully applied. researchgate.net

Nanostructured catalysts are particularly noteworthy. For example, copper nanoparticles supported on activated charcoal have been shown to be a recyclable and efficient catalyst for the four-component synthesis of 2-amino-3-cyanopyridine derivatives. researchgate.netmdpi.com The catalyst can be recovered by simple filtration and reused multiple times with minimal loss of activity. researchgate.net Other nanostructured catalysts used for this type of synthesis include CoFe₂O₄-TRIS-sulfated boric acid nanocatalysts and sulfonic acid-functionalized graphitic carbon nitride composites. researchgate.net

Ionic liquids, such as [Bmim]BF₄, have also been utilized as catalysts, often in solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net Furthermore, cerium oxide (CeO₂) has been identified as an effective catalyst in reactions involving 2-cyanopyridine, such as the direct synthesis of dimethyl carbonate from CO₂ and methanol (B129727), where 2-cyanopyridine acts as a dehydrating agent. acs.org Palladium-N-heterocyclic carbene (Pd-NHC) complexes have also been synthesized and used to catalyze Hiyama cross-coupling reactions, demonstrating the versatility of catalyst-mediated approaches involving cyanopyridine structures. tandfonline.com

Table 2: Selected Catalysts for 2-Cyanopyridine Core Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Lanthanide Salt | Ytterbium perfluorooctanoate [Yb(PFO)3] | Multicomponent Reaction | High yields, broad substrate tolerance | researchgate.net |

| Nanoparticles | Copper nanoparticles on charcoal (Cu/C) | Multicomponent Reaction | Recyclable, efficient, applicable to large-scale operations | researchgate.net |

| Ionic Liquid | [Bmim]BF₄ | Multicomponent Reaction | Green chemistry compliance, solvent-free conditions | researchgate.net |

| Organometallic Complex | [RhCp*Cl₂]₂ | C-H Annulation | High efficiency, atom-economy, forms complex polycycles | acs.org |

| Rare Earth Oxide | Cerium Oxide (CeO₂) | Dehydration-coupled synthesis | High activity and stability | acs.org |

Introduction of the Sulfonamide Moiety

Once the 2-cyanopyridine core is established, the next critical step is the introduction of the sulfonamide group at the 3-position of the pyridine ring. This can be achieved through direct sulfonamidation or by converting precursor groups like thiols or halogens.

Direct Sulfonamidation Reactions

Directly forming the C-S bond for the sulfonamide group on the pyridine ring is an attractive strategy. One effective method involves a halogen-metal exchange on a dihalopyridine, followed by reaction with sulfuryl chloride (SO₂Cl₂) to generate a pyridinesulfonyl chloride intermediate. thieme-connect.comsorbonne-universite.fr This intermediate is then reacted with an amine to form the desired sulfonamide. thieme-connect.comsorbonne-universite.fr For instance, 2,6-dibromopyridine (B144722) can undergo a monoselective halogen-metal exchange and subsequent treatment with sulfuryl chloride and then an amine to yield a 6-bromopyridine-2-sulfonamide. thieme-connect.comsorbonne-universite.fr

Another direct approach involves the reaction of an existing amino group on the pyridine ring with a sulfonyl chloride. In one study, 2-amino-3-cyanopyridine derivatives were reacted with benzenesulfonyl chloride in the presence of dry pyridine to afford the target N-(3-cyano-pyridin-2-yl)benzenesulfonamide compounds. scispace.com This method is common for creating sulfonamides from amino-substituted pyridines. eurjchem.com

Derivatization from Precursor Pyridine Thiones or Halopyridines

An alternative, multi-step approach involves the conversion of more readily available precursors, such as pyridine thiones or halopyridines, into the sulfonamide.

From Halopyridines: The conversion of halopyridines to pyridine sulfonamides is a well-established route. prepchem.comresearchgate.net One process begins with the reaction of a dichloropyridine (e.g., 2,3-dichloropyridine) with benzyl (B1604629) mercaptan to form a chlorophenylmethylthiopyridine. prepchem.com This intermediate undergoes oxidative chlorination to produce a halopyridine sulfonyl chloride, which is then reacted with aqueous ammonia (B1221849) to yield the final sulfonamide product. prepchem.com Another method involves the reaction of haloazines with sodium methanethiolate, which first causes halogen substitution to a methylthioazine and is then followed by S-demethylation. The resulting thiolate can be oxidized to a disulfide and then undergo oxidative chlorination to form the azinesulfonyl chloride, a direct precursor to the sulfonamide. researchgate.net

From Pyridine Thiones: Pyridine-2(1H)-thiones are valuable synthons for preparing thieno[2,3-b]pyridines and other derivatives. researchgate.net The synthesis of pyridine sulfonamides can be initiated from a corresponding mercaptan (or thiol) precursor, which can be derived from a thione. sorbonne-universite.fr The general method involves the oxidation of the mercaptan group using chlorine or an equivalent oxidizing agent to form the pyridinesulfonyl chloride, which is then amidated. sorbonne-universite.fr For example, 4-aryl-3-cyano-6-methylpyridine-2(1H)-thiones can be reacted with chloro-N-arylacetamides to produce S-alkylated intermediates, which can then undergo further cyclization or modification. researchgate.net This highlights the utility of the thione group as a handle for introducing various functionalities, including those that can lead to a sulfonamide.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has become a cornerstone of modern organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced product purity. nih.govacs.org These benefits are particularly evident in the synthesis of complex heterocyclic structures like pyridine sulfonamides.

The synthesis of sulfonamides, including pyridine-based scaffolds, often involves the reaction of an amine with a sulfonyl chloride. dntb.gov.ua Microwave irradiation can facilitate this process efficiently. For instance, a direct and facile microwave-assisted synthesis of diverse sulfonamides from sulfonic acids or their salts has been developed. organic-chemistry.org This method involves the in-situ generation of a sulfonyl chloride, which then reacts with an amine under microwave irradiation, shortening reaction times and preventing the formation of by-products. researchgate.net

A relevant example is the synthesis of coumarin-based 3-cyanopyridine (B1664610) scaffolds bearing a sulfonamide group, which has been successfully achieved using both conventional and microwave methods. scispace.com In this multi-step process, the final step involves reacting a 2-amino-3-cyanopyridine derivative with benzenesulfonyl chloride. scispace.com The use of microwave irradiation in these syntheses consistently results in significantly shorter reaction times and higher product yields compared to traditional heating methods. scispace.comnih.gov For example, reactions that take several hours conventionally can be completed in minutes under microwave conditions. scispace.com

The table below compares the reaction times and yields for the synthesis of N-(3-cyano-6-(6-fluoro-2-oxo-2H-chromen-3-yl)-4-(aryl)pyridin-2-yl)benzenesulfonamide derivatives using conventional heating versus microwave irradiation, illustrating the efficiency of the microwave-assisted approach. scispace.com

Green Chemistry Principles in 2-Cyanopyridine-3-sulfonamide Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to create more sustainable and environmentally benign processes. nih.gov Key strategies include the use of multicomponent reactions (MCRs), green catalysts, and eco-friendly reaction conditions. nih.govbohrium.com

MCRs are highly efficient, allowing for the construction of complex molecules like 2-amino-3-cyanopyridines in a single step from simple precursors. bohrium.com A common approach involves the one-pot condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate. ajol.infomdpi.com These reactions are advantageous as they reduce waste, save time, and lower energy consumption. nih.gov Various catalysts have been employed to promote these reactions, including green and reusable options like copper(II) acetate and nanostructured diphosphates. ajol.infomdpi.com

The choice of solvent and reaction conditions is also critical. Many green protocols for pyridine synthesis aim to eliminate volatile organic solvents by performing reactions under solvent-free conditions or in environmentally friendly media like water or ethanol. nih.govmdpi.commdpi.com For instance, the synthesis of 2-amino-3-cyanopyridine derivatives has been achieved using a nanostructured diphosphate (B83284) catalyst under solvent-free conditions at 80 °C. mdpi.com Microwave-assisted synthesis is itself considered a green chemistry tool because it enhances reaction rates, often leading to cleaner reactions with higher yields in less time. nih.govacs.org

The table below summarizes various green chemistry approaches used in the synthesis of 2-amino-3-cyanopyridine derivatives, which are precursors to the target sulfonamide.

Bioconjugation and Chemical Modification Strategies with 2-Cyanopyridine Derivatives

The 2-cyanopyridine moiety is a valuable functional group for bioconjugation, particularly for the selective modification of peptides and proteins. rsc.orgresearchgate.net Research has shown that 2-cyanopyridine derivatives can react efficiently and selectively with N-terminal cysteine residues under mild, aqueous conditions. rsc.orgnih.gov This reaction is a type of click chemistry, forming a stable thiazoline (B8809763) ring through the condensation between the cyano group and the 1,2-aminothiol of the cysteine. thieme-connect.com

The reactivity of the 2-cyanopyridine can be tuned by introducing substituents on the pyridine ring. nih.gov Specifically, the installation of electron-withdrawing groups, such as fluoro or trifluoromethyl groups, makes the nitrile group more electrophilic and enhances its reactivity towards the thiol nucleophile of cysteine. researchgate.netnih.gov This strategy allows for rapid and efficient bioconjugation with bioactive peptides. nih.gov A key advantage of this method is its high selectivity for cysteine over other amino acids like serine, lysine, and glutamic acid. researchgate.netnih.gov

This selective reactivity has been harnessed for specific applications, such as the chemical modification of bioactive peptides and inducing the peptide bond cleavage of glutathione (B108866) (GSH), a tripeptide containing a cysteine residue. rsc.orgnih.gov The ability to selectively target cysteine residues opens up possibilities for developing precisely modified bioconjugates for therapeutic and diagnostic purposes.

The key features of this bioconjugation strategy are summarized in the table below.

Structure Activity Relationship Sar Studies of 2 Cyanopyridine 3 Sulfonamide Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of 2-cyanopyridine-3-sulfonamide analogues is profoundly influenced by the nature and position of various substituents. Modifications to the core structure can dramatically alter the compound's ability to interact with its biological target, leading to enhanced potency, selectivity, or modified pharmacokinetic properties.

The sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs). nih.gov The core mechanism involves the sulfonamide moiety binding to the zinc ion within the enzyme's active site. nih.gov The efficacy of this inhibition is highly dependent on the substituents attached to the pyridine (B92270) ring and the sulfonamide nitrogen.

Studies on related pyridine-3-sulfonamide (B1584339) derivatives as carbonic anhydrase inhibitors have demonstrated that substituent changes lead to significant variability in inhibitory activity against different CA isoforms. For instance, in a series of 4-substituted pyridine-3-sulfonamides, inhibitory activity against the hCA II isoform ranged from 271.5 nM to over 10,000 nM depending on the substituent. nih.gov Derivatives where a triazole ring was directly linked to the pyridine showed that those containing a phenyl substituent were markedly less active, with potency decreasing as the bulk and number of substituents on the phenyl ring increased. nih.gov Conversely, the presence of certain aliphatic substituents significantly improved activity against some isoforms. nih.gov

Similarly, for a series of 2-amino-3-cyanopyridine (B104079) derivatives, specific substitutions at other positions on the pyridine ring resulted in varied inhibition of human carbonic anhydrase isozymes hCA I and hCA II. Compounds with specific heteroaryl substitutions demonstrated the best inhibitory activity, with IC₅₀ values as low as 33 µM against hCA I and 56 µM against hCA II. nih.gov

Table 1: Enzyme Inhibition Data for Selected 2-Amino-3-cyanopyridine Analogues Data sourced from studies on 2-amino-3-cyano-4-heteroaryl compounds. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 5b | hCA I | 34 |

| 5d | hCA I | 33 |

| 5d | hCA II | 56 |

The introduction of halogens (e.g., F, Cl, Br) and other electron-withdrawing groups (EWGs) such as cyano (-CN) or nitro (-NO₂) is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. EWGs can influence a molecule's acidity, lipophilicity, and ability to form hydrogen bonds, all of which affect target binding and pharmacokinetics.

The cyano group at the C2 position of the pyridine ring is a strong electron-withdrawing group that significantly influences the electronic properties of the entire scaffold. In the broader context of sulfonamide inhibitors, substitutions on aromatic rings with EWGs can enhance binding affinity. For instance, small aromatic sulfonamides often gain inhibitory power from the interaction of hydrogen bond acceptors at the para or meta positions with hydrophilic residues of the enzyme. nih.gov The strategic placement of halogens or other EWGs can therefore be used to fine-tune the electronic and steric profile of the inhibitor to achieve optimal interaction with the target enzyme's active site.

Combining the this compound scaffold with other heterocyclic pharmacophores is a key strategy for enhancing biological activity. nih.gov Heterocyclic rings are prevalent in pharmaceuticals and can serve multiple roles: they can act as scaffolds, engage in hydrogen bonding, participate in π-π stacking interactions, and modulate solubility and metabolic stability. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional structure, or conformation, of a drug molecule is critical for its ability to bind to a biological target. The bioactive conformation is the specific spatial arrangement that the molecule adopts when it interacts with the active site of an enzyme or receptor. For this compound analogues, the orientation of the sulfonamide group relative to the pyridine ring and any additional substituents determines its binding mode.

Docking studies on related pyridine-3-sulfonamide inhibitors reveal that the sulfonamide group's anionic form (SO₂NH⁻) coordinates directly with the zinc ion in the active site of carbonic anhydrase. nih.gov The orientation of the rest of the molecule is stabilized by interactions with nearby amino acid residues. For instance, linkers such as aminomethyl or thiomethyl between the pyridine and an appended triazole ring allow the molecule to position a terminal substituent towards the entrance of the active site pocket. nih.gov The conformation is further stabilized by hydrogen bonds between the triazole nitrogens and residues like His64, as well as potential interactions between linker atoms (e.g., sulfur) and residues like Thr200. nih.gov Understanding these preferred binding conformations is essential for designing next-generation analogues with improved affinity and selectivity.

Scaffold Hopping and Isosteric Replacements in this compound Analogues

Scaffold hopping and isosteric replacement are advanced drug design strategies used to generate novel compounds by modifying the core structure or its functional groups while retaining or improving biological activity. nih.govuniroma1.it

Scaffold Hopping involves replacing the central molecular framework (the 2-cyanopyridine (B140075) core) with a structurally different scaffold that maintains the original orientation of key binding groups. uniroma1.it This technique is valuable for discovering new chemical classes, improving properties like solubility or metabolic stability, and navigating around existing patents. researchgate.net For example, the pyridine ring could potentially be replaced by another heterocyclic system that preserves the spatial arrangement of the cyano and sulfonamide groups.

Isosteric Replacement involves substituting a functional group with another group that has similar physical or chemical properties (bioisosteres). nih.gov This is often done to fine-tune potency, selectivity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. In the this compound structure, the cyano group could be replaced with another small, electron-withdrawing bioisostere. Similarly, within a larger analogue, a phenyl ring could be swapped for a thiophene (B33073) or other heterocycle to alter interactions and physicochemical characteristics.

These strategies, often aided by computational methods, allow medicinal chemists to explore new chemical space and systematically optimize lead compounds based on the this compound template. nih.govnih.gov

Mechanistic Investigations of Biological Activities of 2 Cyanopyridine 3 Sulfonamide Derivatives in Vitro Focus

Enzyme Inhibition Studies

The 2-cyanopyridine-3-sulfonamide scaffold is a core structure in a variety of derivatives that have been investigated for their potential to inhibit key enzymes involved in diverse physiological and pathological processes. These in vitro studies focus on understanding the molecular interactions and inhibitory potency of these compounds against specific enzymatic targets.

Derivatives of pyridine-3-sulfonamide (B1584339) have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govtandfonline.com Sulfonamides are a well-established class of CA inhibitors, with their primary mechanism involving the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn(II) ion in the enzyme's active site. mdpi.com This action displaces the zinc-coordinated water molecule, thereby blocking the catalytic activity. mdpi.com

In vitro inhibition studies have been conducted on several human (h) carbonic anhydrase isozymes, including the cytosolic forms hCA I and hCA II, and the transmembrane, tumor-associated isozymes hCA IX and hCA XII. A series of 4-substituted pyridine-3-sulfonamides, synthesized via a "click" reaction, demonstrated a range of inhibitory activities. mdpi.com Generally, these compounds showed the highest potency against hCA XII, followed by hCA IX and hCA II, with the lowest activity observed against the hCA I isoform. mdpi.com For instance, one of the most active compounds exhibited an inhibition constant (Kᵢ) of 91 nM against hCA XII. mdpi.com Another study on 2-amino-3-cyanopyridine (B104079) derivatives found them to be weak to moderate inhibitors of hCA I and hCA II, with the most active compounds showing IC₅₀ values of 33 µM and 56 µM against hCA I and hCA II, respectively. tandfonline.comtandfonline.com This research highlights the potential for developing isozyme-selective inhibitors by modifying the pyridine-sulfonamide scaffold. mdpi.com

| Compound Type | Target Isozyme | Inhibition Constant (Kᵢ / IC₅₀) | Reference |

|---|---|---|---|

| 4-Substituted Pyridine-3-sulfonamide | hCA II | 271 nM (Kᵢ) | mdpi.com |

| 4-Substituted Pyridine-3-sulfonamide | hCA IX | 137 nM (Kᵢ) | mdpi.com |

| 4-Substituted Pyridine-3-sulfonamide | hCA XII | 91 nM (Kᵢ) | mdpi.com |

| 2-Amino-3-cyanopyridine (Compound 5d) | hCA I | 33 µM (IC₅₀) | tandfonline.comtandfonline.com |

| 2-Amino-3-cyanopyridine (Compound 5b) | hCA I | 34 µM (IC₅₀) | tandfonline.com |

| 2-Amino-3-cyanopyridine (Compound 5d) | hCA II | 56 µM (IC₅₀) | tandfonline.comtandfonline.com |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase receptor that plays a fundamental role in angiogenesis, the formation of new blood vessels. mdpi.comnih.gov The inhibition of VEGFR-2 is a major strategy in cancer therapy to suppress tumor growth by cutting off its blood supply. mdpi.comsemanticscholar.org Several small-molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have been developed.

Research into sulfonamide-containing compounds has identified potent VEGFR-2 inhibitors. mdpi.com For example, a series of novel furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) derivatives designed based on the structure-activity relationships of known type II VEGFR-2 inhibitors were evaluated. Several of these compounds demonstrated significant dose-related inhibition of the VEGFR-2 kinase enzyme, with IC₅₀ values in the nanomolar range. nih.gov Specifically, thieno[2,3-d]pyrimidine derivatives exhibited IC₅₀ values as low as 21 nM. nih.gov These findings underscore the potential of designing multi-target agents, as some sulfonamide derivatives have shown inhibitory activity against both VEGFR-2 and carbonic anhydrases. mdpi.com

| Compound Class | Compound ID | VEGFR-2 Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine | 21e | 21 nM | nih.gov |

| Thieno[2,3-d]pyrimidine | 21b | 33.4 nM | nih.gov |

| Thieno[2,3-d]pyrimidine | 21c | 47.0 nM | nih.gov |

| Sulfonamide Derivative | 36 | 0.14 ± 0.02 µM | mdpi.com |

| Sulfonamide Derivative | 37 | 0.15 ± 0.02 µM | mdpi.com |

| Sulfonamide Derivative | 39 | 0.15 ± 0.02 µM | mdpi.com |

Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. nih.govmdpi.com Inhibiting these enzymes can delay carbohydrate digestion and glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov

Studies have explored pyridine (B92270) sulfonamide derivatives for their potential to inhibit these enzymes. A series of novel pyridine 2,4,6-tricarbohydrazide derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Several of these compounds showed potent inhibition, with one derivative featuring a 4-fluoro benzyl (B1604629) group (compound 4c) being the most active, exhibiting an IC₅₀ value of 25.6 ± 0.2 µM against yeast α-glucosidase, which was more potent than the standard drug acarbose (B1664774) (IC₅₀ 38.25 ± 0.12 µM). nih.gov Natural compounds containing related structures, such as cyanidin-3-rutinoside, have also been shown to inhibit pancreatic α-amylase in a non-competitive manner, with an IC₅₀ value of 24.4 ± 0.1 μM. mdpi.com

| Compound/Derivative | Target Enzyme | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Pyridine 2,4,6-tricarbohydrazide (4c) | Yeast α-Glucosidase | 25.6 ± 0.2 µM | nih.gov |

| Acarbose (Reference) | Yeast α-Glucosidase | 38.25 ± 0.12 µM | nih.gov |

| Cyanidin-3-rutinoside | Pancreatic α-Amylase | 24.4 ± 0.1 µM | mdpi.com |

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain. mdpi.commdpi.com

A series of 2-alkoxy-3-cyanopyridine derivatives were synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Among the tested compounds, derivative 3 was identified as a good inhibitor of AChE with an IC₅₀ of 53.95 ± 4.29 µM, while derivative 4 showed greater potency for BuChE with an IC₅₀ of 31.79 ± 0.38 µM. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors, with Kᵢ values of 14.23 ± 0.42 µM for compound 3 against AChE and 19.80 ± 3.38 µM for compound 4 against BuChE. nih.gov Additionally, pyridine sulfonamide derivatives have also been investigated, with some showing moderate inhibitory activity against both AChE and BChE. nih.gov

| Compound | Target Enzyme | Inhibition (IC₅₀) | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|---|

| Compound 3 (2-alkoxy-3-cyanopyridine) | AChE | 53.95 ± 4.29 µM | 14.23 ± 0.42 µM | nih.gov |

| Compound 4 (2-alkoxy-3-cyanopyridine) | BuChE | 31.79 ± 0.38 µM | 19.80 ± 3.38 µM | nih.gov |

15-Lipoxygenase (15-LOX) is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of lipid signaling molecules involved in inflammation. nih.gov As such, 15-LOX is considered a therapeutic target for various inflammatory diseases. nih.gov

Research has led to the discovery of compounds that can inhibit the biosynthesis of 5-, 12-, and 15-LOX products. nih.gov A structure-activity study based on known lipoxygenase inhibitors identified several novel compounds with promising potency. nih.gov For example, compounds 16a and 17a , derived from cinnamyl-3,4-dihydroxy-α-cyanocinnamate, were found to inhibit the biosynthesis of both 12- and 15-LOX products. nih.gov The introduction of a cyano group at a specific position was noted to significantly affect the inhibitory activity against 15-LOX product biosynthesis. nih.gov Although direct data on this compound is limited, related structures containing cyano groups have demonstrated relevance in the inhibition of this enzyme class.

| Compound Class | Target Enzyme Product | Activity | Reference |

|---|---|---|---|

| Cinnamyl-3,4-dihydroxy-α-cyanocinnamate derivative (16a) | 12-LO and 15-LO | Inhibitory | nih.gov |

| Cinnamyl-3,4-dihydroxy-α-cyanocinnamate derivative (17a) | 12-LO and 15-LO | Inhibitory | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the conversion of L-tryptophan to kynurenine. nih.gov Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion, which suppresses the anti-tumor immune response. Therefore, IDO1 is a significant target in cancer immunotherapy. drugbank.com

Through virtual screening and subsequent optimization, the cyanopyridine scaffold has been identified as a novel core structure for potent IDO1 inhibitors. nih.govnih.gov A hit compound, LVS-019, which features a cyanopyridine scaffold, showed good IDO1 inhibitory activity. nih.govresearchgate.net Further design and synthesis based on this hit led to the development of more potent derivatives. Among these, compound LBJ-10 demonstrated improved potency in both enzymatic and cell-based assays, showing comparable activity to a control compound. nih.gov This research identifies the cyanopyridine structure as a promising starting point for the development of new IDO1 inhibitors for cancer treatment. nih.govnih.gov

| Compound | Assay Type | Inhibition (IC₅₀ / EC₅₀) | Reference |

|---|---|---|---|

| LVS-019 | Enzymatic | Submicromolar range | nih.gov |

| LBJ-10 | Enzymatic | Improved potency vs. LVS-019 | nih.gov |

| Sulfonamide 3a | Enzymatic | 71 nM (IC₅₀) | drugbank.com |

| Sulfonamide 3a | Cellular | 11 nM (EC₅₀) | drugbank.com |

Other Relevant Enzyme Targets (e.g., Cyclooxygenase, Receptor Tyrosine Kinases)

Derivatives of this compound have been the subject of significant research interest due to their potential as inhibitors of various enzymes implicated in pathological conditions. Notably, their interactions with cyclooxygenase (COX) and receptor tyrosine kinases (RTKs) have been investigated, revealing promising therapeutic avenues.

Cyclooxygenase (COX) Inhibition:

Cyclooxygenase is a key enzyme in the inflammatory pathway, and its inhibition is a primary mechanism for many anti-inflammatory drugs. Certain 5-cyanopyridine derivatives have demonstrated selective inhibition of COX-2. mdpi.com For instance, specific derivatives have shown potent COX-2 inhibition with IC50 values of 0.91 µM and 1.24 µM, indicating a high degree of selectivity for the COX-2 isoform over COX-1. mdpi.com This selectivity is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The anti-inflammatory potential of these compounds is further supported by studies on structurally related pyrrolo-pyridine derivatives, which have also been shown to inhibit both COX-1 and COX-2. nih.gov

Receptor Tyrosine Kinase (RTK) Inhibition:

Receptor tyrosine kinases are crucial in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of RTK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Cyanopyridine-based compounds have been identified as potent inhibitors of several RTKs, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are pivotal in tumor angiogenesis and progression. nih.gov

Non-fused cyanopyridone derivatives, in particular, have exhibited significant inhibitory effects on these kinases. For example, one such derivative demonstrated an IC50 value of 0.124 µM against VEGFR-2 and 0.077 µM against HER-2. nih.gov Another related compound showed IC50 values of 0.217 µM and 0.168 µM against VEGFR-2 and HER-2, respectively. nih.gov These findings highlight the potential of the cyanopyridine scaffold in the development of targeted anticancer agents.

Interactive Data Table: Enzyme Inhibitory Activity of Cyanopyridine Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| 5-Cyanopyridine derivative | COX-2 | 0.91 | mdpi.com |

| 5-Cyanopyridine derivative | COX-2 | 1.24 | mdpi.com |

| Non-fused cyanopyridone | VEGFR-2 | 0.124 | nih.gov |

| Non-fused cyanopyridone | HER-2 | 0.077 | nih.gov |

| Non-fused cyanopyridone | VEGFR-2 | 0.217 | nih.gov |

| Non-fused cyanopyridone | HER-2 | 0.168 | nih.gov |

Antioxidant Activity Mechanisms

The antioxidant properties of this compound derivatives are attributed to their ability to neutralize reactive oxygen species (ROS) through various mechanisms, including radical scavenging and inhibition of lipid peroxidation.

DPPH Radical Scavenging:

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging capacity of compounds. The mechanism involves the donation of a hydrogen atom or an electron from the antioxidant to the stable DPPH radical, resulting in its neutralization. nih.gov Several sulfonamide and cyanopyridine derivatives have demonstrated significant DPPH scavenging activity. nih.govnih.gov For instance, certain 2-thiouracil-5-sulfonamide derivatives have exhibited IC50 values ranging from 14.50 µg/mL to 15.0 µg/mL in DPPH assays. nih.gov

ABTS Radical Scavenging:

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay is another common method for assessing antioxidant activity. nih.govresearchgate.net This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation. Studies on sulfonamide-based compounds have indicated their potential to act as effective ABTS radical scavengers. researchgate.net

Hydrogen Peroxide Scavenging:

Hydrogen peroxide (H2O2) is a reactive oxygen species that can lead to the formation of highly damaging hydroxyl radicals within cells. nih.gov The ability of a compound to scavenge H2O2 is therefore an important aspect of its antioxidant profile. Research has shown that derivatives containing the cyanopyridine moiety, such as certain 2-thiouracil-5-sulfonamides, can effectively scavenge hydrogen peroxide. nih.gov

Interactive Data Table: Radical Scavenging Activity of Related Sulfonamide Derivatives

| Assay | Compound Class | IC50 (µg/mL) | Reference |

| DPPH | 2-Thiouracil-5-sulfonamide derivative | 14.50 | nih.gov |

| DPPH | 2-Thiouracil-5-sulfonamide derivative | 14.72 | nih.gov |

| DPPH | 2-Thiouracil-5-sulfonamide derivative | 15.0 | nih.gov |

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can cause significant damage to cell membranes. nih.gov Antioxidants can interrupt this process by scavenging the initiating radicals or by quenching the chain-propagating radicals. The inhibitory effect of this compound and related compounds on lipid peroxidation has been evaluated using various in vitro models. nih.govgavinpublishers.com

In studies involving microsomal lipid peroxidation, 2-thiouracil-5-sulfonamide derivatives have shown potent inhibitory activity, with some compounds exhibiting IC50 values as low as 20.0 µg/mL, which is more potent than the standard antioxidant, ascorbic acid (IC50 = 36.0 µg/mL). nih.gov

Interactive Data Table: Lipid Peroxidation Inhibition by 2-Thiouracil-5-Sulfonamide Derivatives

| Compound | IC50 (µg/mL) | Reference |

| Thiazole derivative of 2-thiouracil-5-sulfonamide | 20.0 | nih.gov |

| Thiazole derivative of 2-thiouracil-5-sulfonamide | 20.5 | nih.gov |

| Thiazole derivative of 2-thiouracil-5-sulfonamide | 21.0 | nih.gov |

| Thiazole derivative of 2-thiouracil-5-sulfonamide | 22.0 | nih.gov |

| Ascorbic Acid (Standard) | 36.0 | nih.gov |

Anti-inflammatory Mechanisms (e.g., Cyclooxygenase Inhibition, BSA Denaturation)

The anti-inflammatory effects of this compound derivatives are mediated through multiple mechanisms, including the inhibition of key inflammatory enzymes and the prevention of protein denaturation.

Cyclooxygenase Inhibition:

As previously discussed in section 4.1.7, the inhibition of cyclooxygenase, particularly the COX-2 isoform, is a significant contributor to the anti-inflammatory properties of cyanopyridine derivatives. mdpi.com By blocking the production of prostaglandins, these compounds can effectively reduce inflammation.

Bovine Serum Albumin (BSA) Denaturation Inhibition:

Protein denaturation is a process where proteins lose their tertiary and secondary structures, often leading to a loss of their biological function and contributing to inflammatory responses. jcdr.netummat.ac.idfarmaciajournal.com The inhibition of protein denaturation is a well-established in vitro method for screening anti-inflammatory agents. e-mjm.org Studies on compounds with structural similarities to this compound have demonstrated their ability to inhibit the heat-induced denaturation of bovine serum albumin. nih.govnih.gov For example, a chitosan (B1678972) thiocolchicoside-lauric acid nanogel showed a concentration-dependent inhibition of BSA denaturation, with up to 81% inhibition at a concentration of 50 µg/mL. nih.gov This suggests that the stabilization of proteins and prevention of their denaturation is a plausible mechanism for the anti-inflammatory activity of these compounds.

Interactive Data Table: Inhibition of BSA Denaturation by a Chitosan Thiocolchicoside-Lauric Acid Nanogel

| Concentration (µg/mL) | Percentage Inhibition (%) | Reference |

| 10 | 47 | nih.gov |

| 20 | 53 | nih.gov |

| 30 | 69 | nih.gov |

| 40 | 72 | nih.gov |

| 50 | 81 | nih.gov |

Antiproliferative and Antitumorigenesis Mechanisms (In Vitro Cellular Pathways)

The antiproliferative and antitumorigenic potential of this compound derivatives is largely attributed to their ability to interfere with critical cellular pathways that drive cancer cell growth and survival.

A key mechanism underlying the anticancer activity of certain cyanopyridine derivatives is their ability to simultaneously inhibit multiple receptor tyrosine kinases, such as VEGFR-2 and HER-2. nih.gov This dual inhibitory action is advantageous as it can lead to a more comprehensive blockade of tumor-promoting signals, potentially enhancing antitumor efficacy and overcoming drug resistance. nih.gov

As detailed in section 4.1.7, non-fused cyanopyridones have emerged as potent dual inhibitors of VEGFR-2 and HER-2. nih.gov The inhibitory concentrations (IC50) of these compounds against both kinases are in the nanomolar range, demonstrating their high potency. nih.gov For instance, one derivative was found to be more potent than the standard drug Lapatinib in inhibiting both VEGFR-2 and HER-2. nih.gov This dual inhibition disrupts downstream signaling pathways that are essential for tumor angiogenesis, cell proliferation, and survival, thereby exerting a powerful antiproliferative effect.

Interactive Data Table: Dual Kinase Inhibition by Non-fused Cyanopyridone Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 5e | VEGFR-2 | 0.124 | nih.gov |

| Compound 5e | HER-2 | 0.077 | nih.gov |

| Compound 5a | VEGFR-2 | 0.217 | nih.gov |

| Compound 5a | HER-2 | 0.168 | nih.gov |

| Lapatinib (Standard) | VEGFR-2 | 0.182 | nih.gov |

| Lapatinib (Standard) | HER-2 | 0.131 | nih.gov |

Interactions with Specific Receptors (e.g., Nuclear Retinoic Acid Receptors)

The biological activities of many compounds are mediated through direct interactions with specific cellular receptors, which in turn modulate gene expression and various cellular processes. Nuclear Retinoic Acid Receptors (RARs) are a class of ligand-activated transcription factors that play crucial roles in cell differentiation, proliferation, and apoptosis. semanticscholar.orgmdpi.comresearchgate.net They form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. mdpi.comresearchgate.net The binding of a ligand, such as all-trans retinoic acid (ATRA), induces a conformational change in the RAR, leading to the recruitment of co-activators and the initiation of gene transcription. semanticscholar.orgmdpi.com

A thorough review of the available scientific literature did not yield direct evidence of interactions between this compound derivatives and Nuclear Retinoic Acid Receptors. While the individual moieties, pyridine and sulfonamide, are present in a vast number of biologically active molecules, no studies were identified that specifically investigated the binding or modulation of RARs by this particular chemical scaffold. Therefore, the role of Nuclear Retinoic Acid Receptors in the biological activities of this compound derivatives remains to be elucidated.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Derivatives of this compound have been investigated for their potential to induce apoptosis through various in vitro studies. The primary mechanisms appear to involve the activation of caspase cascades and the mitochondrial pathway of apoptosis. nih.govnih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is a major route for chemotherapy-induced cell death. nih.gov This pathway is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins determines the cell's fate. Upon receiving an apoptotic stimulus, pro-apoptotic proteins cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which recruits and activates caspase-9. nih.govdovepress.com Caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. nih.govdovepress.com

Studies on related pyridine-sulfonamide hybrids have shown their ability to induce apoptosis by modulating the expression of Bcl-2 family proteins. researchgate.net For instance, some derivatives have been observed to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio promotes mitochondrial dysfunction and the subsequent activation of the caspase cascade. Furthermore, the activation of caspase-3 and caspase-9 has been demonstrated in cancer cell lines treated with cyanopyridine derivatives, providing direct evidence for the involvement of this proteolytic cascade. dovepress.comresearchgate.net Some cyanopyridine derivatives have been found to arrest the cell cycle at the G1 or G2/M phase, which can be a prelude to apoptosis. nih.govnih.gov

Table 1: Effects of Representative Cyanopyridine and Sulfonamide Derivatives on Apoptosis Pathways

| Compound Class | Observed Effect | Key Molecular Targets/Events | Cell Line(s) |

|---|---|---|---|

| 3-Cyanopyridine (B1664610) Derivatives | Induction of apoptosis, Cell cycle arrest at G2/M | Survivin inhibition, Increased DNA content in pre-G1 phase | PC-3, MDA-MB-231, HepG2 nih.gov |

| Nicotinonitrile Derivatives | Induction of apoptosis, Cell cycle arrest at G1 | PIM-1 kinase inhibition | PC-3 researchgate.net |

| Pyridine-Sulfonamide Hybrids | Induction of apoptosis | Decreased Bcl-2, Increased Bax, p53, and caspase-3 | Renal UO-31 researchgate.net |

| Acridine/Sulfonamide Hybrids | Induction of apoptosis | Inhibition of Topoisomerase I and II | HepG2, HCT-8, MCF-7 mdpi.com |

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Anti-tuberculosis)

The this compound scaffold combines two moieties, cyanopyridine and sulfonamide, both of which are known to contribute to antimicrobial activity through distinct mechanisms. scispace.comnih.gov

Antifungal Activity: The mechanisms of antifungal action for this compound derivatives are less specifically defined in the literature. However, both sulfonamide and pyridine derivatives have been reported to possess antifungal properties. scispace.comnih.govmdpi.commdpi.com Some sulfonamide derivatives have been shown to exhibit antifungal activity, potentially through mechanisms similar to their antibacterial action, by inhibiting fungal enzymes involved in essential metabolic pathways. mdpi.com Pyridine-containing compounds have also been developed as antifungal agents, with some acting as succinate (B1194679) dehydrogenase inhibitors, which disrupts the fungal respiratory chain. nih.gov

Anti-tuberculosis Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new anti-tuberculosis agents. Both cyanopyridine and sulfonamide derivatives have shown promise in this area. nih.govresearchgate.net The sulfonamide component can target the folate biosynthesis pathway in M. tuberculosis by inhibiting DHPS and DHFR, similar to its antibacterial mechanism. nih.govnih.govresearchgate.net The cyanopyridone scaffold, a close structural relative of 2-cyanopyridine, has been investigated for its ability to inhibit Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). nih.gov MtbTMPK is a crucial enzyme in the synthesis of thymidine (B127349) triphosphate, a necessary component for DNA synthesis in the bacterium. nih.gov Inhibition of this enzyme represents a potential mechanism for the anti-tuberculosis activity of cyanopyridine-based compounds. nih.gov

Hepatitis C Virus (HCV) NS4B Targeting Mechanisms

The Hepatitis C virus (HCV) non-structural protein 4B (NS4B) is an integral membrane protein that plays a critical role in the formation of the viral replication complex, also known as the membranous web. Due to its essential function in the viral life cycle, NS4B has emerged as an attractive target for the development of direct-acting antiviral agents. A number of this compound derivatives, particularly those with an indolyl or thieno[2,3-b]pyridine (B153569) moiety at the 6-position of the pyridine ring, have been identified as potent inhibitors of HCV replication through the targeting of NS4B. nih.govnih.govnih.gov

The precise mechanism by which these compounds inhibit NS4B function is still under investigation, but it is believed to involve direct binding to the protein, thereby disrupting its role in the formation or function of the replication complex. Resistance selection studies have been instrumental in confirming NS4B as the target. In these experiments, HCV replicons cultured in the presence of these inhibitors develop mutations in the NS4B protein that confer resistance to the compounds. nih.govnih.gov This provides strong evidence that the antiviral activity is mediated through a specific interaction with NS4B.

Structure-activity relationship (SAR) studies have provided valuable insights into the chemical features required for potent anti-HCV activity. These studies have systematically modified different parts of the this compound scaffold to optimize its inhibitory potential.

Table 2: Structure-Activity Relationship of 6-Substituted Pyridine-3-Sulfonamides as HCV NS4B Inhibitors

| Compound Series | General Structure | Key SAR Findings | Potency (EC50) |

|---|---|---|---|

| 6-(Indol-2-yl)pyridine-3-sulfonamides |  | - The indole (B1671886) moiety at the 6-position is crucial for activity.

| Low nanomolar range nih.gov |

| Thieno[2,3-b]pyridine Derivatives | ![Thieno[2,3-b]pyridine derivative structure](https://i.imgur.com/example2.png) | - The thieno[2,3-b]pyridine core is a key structural element.

| Low micromolar to sub-micromolar range nih.govnih.gov |

Computational Chemistry and Molecular Modeling Studies of 2 Cyanopyridine 3 Sulfonamide

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme. For derivatives of 2-Cyanopyridine-3-sulfonamide, docking studies have been crucial in identifying potential biological targets and understanding the structural basis of their activity.

Studies on structurally related pyridine (B92270) sulfonamides have identified human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX and hCA XII, as significant targets. nih.gov Similarly, cyanopyridine derivatives have been docked into the ATP-binding sites of receptor tyrosine kinases like VEGFR-2 and HER-2, which are implicated in cancer progression. nih.govmdpi.comsemanticscholar.org These simulations provide a rationale for the observed biological activities and guide the structural modification of the lead compounds to improve their potency and selectivity. nih.govmdpi.com The validity of the docking procedures is often confirmed by re-docking the co-crystalized ligand into the protein's active site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) value compared to the experimental structure. nih.gov

The interactions within an enzyme's active site are critical for the inhibitory activity of a compound. For sulfonamide-based inhibitors targeting carbonic anhydrases, molecular docking has elucidated a conserved binding mechanism. The sulfonamide group (SO₂NH₂) coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. nih.gov This interaction is further stabilized by hydrogen bonds with key amino acid residues, such as Thr199. nih.gov

| Enzyme Target | Key Interacting Moiety | Interacting Residues/Ions | Type of Interaction | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase II (hCA II) | Sulfonamide (SO₂NH⁻) | Zn²⁺ | Ionic Bond / Coordination | nih.gov |

| Carbonic Anhydrase II (hCA II) | Sulfonamide | Thr199 | Hydrogen Bond | nih.gov |

| Carbonic Anhydrase II (hCA II) | Pyridine Ring | Leu198, Val121, Phe131 | Hydrophobic / Weak H-Bond | nih.gov |

| HER-2 Kinase | Cyano Group | Val797, Thr798, Lys753, Asp863 | Hydrogen Bond | nih.gov |

| VEGFR-2 Kinase | Cyanopyridone Core | Cys1045, Asp1046, Glu885, Cys919 | Multiple Interactions | mdpi.com |

Beyond enzymes, molecular docking is used to analyze binding at receptor sites. For example, cyanopyridone derivatives have been studied as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.comnih.gov Docking simulations of these compounds into the ATP-binding site of VEGFR-2 and HER-2 revealed binding modes comparable to known inhibitors like Sorafenib and TAK-285. mdpi.com

The analysis showed that the cyanopyridine core could successfully fit into the kinase binding pocket, forming critical hydrogen bonds and hydrophobic interactions. For instance, in the HER-2 active site, the cyano groups of a related compound were predicted to form hydrogen bonds with residues like Val797, Thr798, Lys753, and Asp863. nih.gov Such detailed analyses are invaluable for structure-activity relationship (SAR) studies, explaining why certain substitutions on the pyridine ring lead to enhanced inhibitory activity. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. These methods can calculate parameters such as ionization potential, electron affinity, chemical hardness, and electronegativity, which are crucial for understanding a molecule's reactivity and stability. nih.gov

For compounds related to this compound, DFT calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict the sites most susceptible to nucleophilic or electrophilic attack. nih.gov This information is fundamental for predicting the metabolic fate of the compound and for designing syntheses of new analogues. The reactivity of the 2-amino-3-cyanopyridine (B104079) scaffold, for instance, has been extensively reviewed, highlighting its utility as an intermediate for synthesizing a wide range of heterocyclic systems. researchgate.netresearchgate.net The electronic properties calculated through quantum chemistry can help explain this observed reactivity. researchgate.net

| Property | Significance | Reference |

|---|---|---|

| Ionization Potential (IP) | Energy required to remove an electron; indicates electron-donating ability. | nih.gov |

| Electron Affinity (EA) | Energy released when an electron is added; indicates electron-accepting ability. | nih.gov |

| Global Hardness (η) | Measures resistance to change in electron distribution; related to stability. | nih.gov |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | nih.gov |

| Chemical Potential (μ) | Related to the "escaping tendency" of electrons; molecules with less chemical potential are generally more reactive. | nih.gov |

In Silico Prediction of Pharmacokinetic Properties

The journey of a drug molecule in the body is described by its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico tools and models are widely used to estimate ADME and toxicity (ADMET) parameters from a molecule's structure. researchgate.netnih.gov

For a compound like this compound, various molecular descriptors can be calculated to predict properties such as lipophilicity (log P), aqueous solubility (log S), permeability through biological membranes (e.g., Caco-2 permeability), and potential for inhibiting key metabolic enzymes like cytochrome P450 (CYP) isoforms. nih.govnih.gov Toxicity predictions, including potential for hERG channel inhibition (a cardiotoxicity risk), mutagenicity (Ames test), and hepatotoxicity, are also critical components of this in silico assessment. nih.govmfd.org.mk These predictions help in prioritizing compounds with favorable drug-like properties for further experimental testing. pharmrxiv.de

Virtual Screening Approaches for Novel this compound Analogues

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This approach is much faster and more cost-effective than experimental high-throughput screening (HTS).

For a scaffold like this compound, a virtual screening campaign could be initiated by creating a virtual library of analogues with diverse substitutions on the pyridine ring. This library can then be docked against the three-dimensional structure of a specific target, such as a kinase or carbonic anhydrase. mdpi.com The compounds are ranked based on their docking scores and predicted binding interactions, and the top-ranking "hits" are selected for chemical synthesis and biological evaluation. mdpi.com In some cases, validated Quantitative Structure-Activity Relationship (QSAR) models can also be used to predict the biological activity of the designed analogues, further refining the selection process. rsc.org This strategy was successfully employed to discover novel nih.govmdpi.comtandfonline.comtriazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents by screening a library against the falcipain-2 enzyme. mdpi.com

Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.org MD simulations are used to assess the stability and flexibility of the protein-ligand complex predicted by docking. nih.govrsc.org

Starting from the best-docked pose, an MD simulation can reveal whether the key interactions are maintained over a period of nanoseconds. nih.govnih.gov Analyses performed on the simulation trajectory, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide insights into the stability of the ligand in the binding pocket and the flexibility of different parts of the protein. rsc.org Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. nih.govrsc.org These simulations provide a higher level of confidence in the predicted binding mode and are crucial for validating potential drug candidates. nih.gov

Future Directions and Emerging Research Avenues

Development of Multi-Targeting 2-Cyanopyridine-3-sulfonamide Hybrids

The complexity of diseases such as cancer, which often involves multiple redundant signaling pathways, has spurred the development of multi-targeting drugs. This approach aims to create a single molecule that can inhibit several key biological targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. The this compound core is an attractive scaffold for designing such hybrid molecules.

Research has focused on creating hybrids that combine the cyanopyridine moiety with other pharmacophores to dually inhibit critical targets in cancer progression. For instance, hybrids of 3-cyanopyridin-2-one (a close structural analog) and quinazolin-4-one have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two kinases frequently mutated in various cancers. mdpi.com Similarly, cyanopyridone derivatives have been linked with pyrazoline scaffolds to create potent dual inhibitors of the EGFR/BRAFV600E pathways. nih.gov

Another strategy involves designing pyridine-sulfonamide hybrids that target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov By integrating structural features known to interact with different kinases, researchers have created compounds with dual VEGFR-2 and HER-2 inhibitory action. nih.gov These multi-targeting agents often demonstrate superior antiproliferative activity compared to single-target drugs. mdpi.comnih.gov The design principle leverages the ability of the sulfonamide group and the cyanopyridine ring to form crucial hydrogen bonds and other interactions within the ATP-binding sites of these kinases. nih.govnih.gov

| Hybrid Scaffold | Target 1 | Target 2 | Reported Activity | Reference |

|---|---|---|---|---|

| Quinazolin-4-one / 3-cyanopyridin-2-one | EGFR | BRAFV600E | GI50 = 1.20-1.80 µM | mdpi.com |

| 3-Cyanopyridone / Pyrazoline | EGFR | BRAFV600E | GI50 = 25 nM | nih.gov |

| Pyridine-Sulfonamide | VEGFR-2 | - | IC50 = 3.6 µM | nih.gov |

| Cyanopyridone / Pyrido[2,3-d]pyrimidine | VEGFR-2 | HER-2 | Significant Antiproliferative Activity | nih.gov |

Exploration of Novel Catalytic Applications for 2-Cyanopyridine (B140075) Derivatives

While much research has focused on the catalytic synthesis of 2-cyanopyridine derivatives, an emerging area of interest is the use of these compounds as key components in catalytic systems. scielo.brresearchgate.netmdpi.com The inherent electronic properties and coordination capabilities of the 2-cyanopyridine structure make it a valuable ligand for transition metal catalysis.

The nitrogen atom of the pyridine (B92270) ring and the nitrogen of the cyano group can act as a bidentate chelating ligand, binding to metal ions. researchgate.net This coordination can activate the cyano group, making it susceptible to nucleophilic attack. For example, the reaction of 2-cyanopyridine with Manganese(II) in methanol (B129727) leads to the formation of a cluster where the coordinated cyanopyridine undergoes methanolysis. researchgate.net This demonstrates the potential of using metal-cyanopyridine complexes to facilitate chemical transformations that are otherwise difficult.

Furthermore, pyridine derivatives are widely used as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis. acs.org The electronic nature of substituents on the pyridine ring can modulate the properties of the metal's coordination sphere, thereby influencing the efficiency of the catalyst. acs.org Pd(II) complexes bearing pyridine ligands have been shown to be effective precatalysts for important reactions like the Suzuki–Miyaura and Heck cross-coupling reactions. acs.org By incorporating the this compound scaffold into ligand design, it may be possible to develop novel catalysts with unique reactivity and selectivity for a range of organic transformations.

| Catalytic System | Role of 2-Cyanopyridine Derivative | Application | Reference |

|---|---|---|---|

| Manganese(II) Complex | Chelating ligand activating the cyano group | Methanolysis | researchgate.net |

| Palladium(II) Complex | Modulating ligand | Suzuki–Miyaura cross-coupling | acs.org |

| Palladium(II) Complex | Modulating ligand | Heck cross-coupling | acs.org |

Advanced Spectroscopic and Structural Biology Techniques in Elucidating Mechanisms

A deep understanding of the three-dimensional structure and intermolecular interactions of this compound derivatives is essential for rational drug design and for understanding their mechanism of action. Advanced analytical techniques are indispensable in this pursuit.

X-ray crystallography is a powerful tool for determining the precise solid-state structure of molecules. Studies on 2-cyanopyridine and related sulfonamides have revealed detailed information about their molecular geometry, bond angles, and the non-covalent interactions that govern their crystal packing, such as hydrogen bonds and π-π stacking. researchgate.netnih.govresearchgate.net These interactions are critical for how a molecule recognizes and binds to its biological target. For sulfonamides, crystallography has identified different molecular conformations (syn/anti) and the strong hydrogen bonds that are a main driving force for crystal packing. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about molecular structure in solution. 1H and 13C NMR are routinely used to confirm the identity and purity of newly synthesized cyanopyridine derivatives. scispace.comresearchgate.net The chemical shifts and coupling constants offer insights into the electronic environment of atoms within the molecule. chemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the C≡N stretch of the cyano group, the S=O stretches of the sulfonamide, and vibrations of the pyridine ring can be observed, confirming the successful synthesis and structural integrity of the compound. researchgate.netvulcanchem.com

These techniques, when applied to co-crystals of a this compound derivative and its biological target, can provide atomic-level details of the binding mode, revealing the key interactions responsible for its activity and guiding further optimization.

| Technique | Information Provided | Application to this compound | Reference |

|---|---|---|---|

| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions (e.g., hydrogen bonds, π-π stacking). | Elucidates solid-state conformation and crystal packing forces. | researchgate.netnih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, electronic environment, structure in solution. | Structural confirmation and characterization of derivatives. | scispace.comresearchgate.netchemicalbook.com |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms presence of cyano (C≡N) and sulfonamide (S=O) groups. | researchgate.netvulcanchem.com |

Integration of Artificial Intelligence and Machine Learning in this compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govbohrium.com These computational tools can be applied at every stage of designing novel this compound derivatives, from initial hit identification to lead optimization.

Virtual High-Throughput Screening (vHTS): ML models can be trained on large datasets of known active and inactive compounds to predict the biological activity of new, untested molecules. nih.gov These models can rapidly screen vast virtual libraries of this compound analogs to prioritize a smaller, more promising set of candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For the this compound scaffold, QSAR can be used to predict how different substituents on the pyridine ring or sulfonamide nitrogen will affect its inhibitory potency against a specific target, guiding the design of more effective analogs.

De Novo Drug Design: Generative AI models, such as deep neural networks, can design entirely new molecules from scratch. preprints.org By providing the model with the desired properties (e.g., high affinity for a target kinase, favorable pharmacokinetic profile), these algorithms can propose novel this compound derivatives that medicinal chemists may not have conceived of through traditional methods.

ADMET Prediction: AI/ML models are also increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the design process. This helps to identify and eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity, saving significant time and resources.

| AI/ML Method | Application in Drug Design | Specific Use for this compound | Reference |

|---|---|---|---|

| Virtual Screening (VS) | Screening large compound libraries to identify potential hits. | Identify novel this compound derivatives with predicted activity against a target. | nih.gov |

| QSAR | Predicting activity based on chemical structure. | Guide the selection of substituents to improve potency and selectivity. | mdpi.com |

| Generative Models | Designing novel molecules with desired properties. | Create new, optimized scaffolds based on the this compound core. | preprints.org |

| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles. | Filter out candidates with predicted poor drug-like properties early on. | bohrium.com |

常见问题

Q. How to conduct a systematic literature review on this compound’s applications?

- Answer :

- Databases : PubMed, SciFinder, and Web of Science (exclude non-peer-reviewed sources like BenchChem).

- Search Terms : Use MeSH terms (e.g., “Sulfonamides/pharmacology” AND “Antineoplastic Agents”).

- Synthesis Matrix : Categorize findings by synthesis routes, bioactivity, and computational studies .

Tables for Key Data

Table 1 : Cytotoxicity of Selected this compound Derivatives

| Derivative | Cell Line | (µM) | (µM) | (µM) | Reference |

|---|---|---|---|---|---|

| CG-5 | MCF-7 | <0.1 | 29.9 | 97.1 | |

| CG-5 | A-549 | <7 | 50.0 | 93.0 |

Table 2 : Common Synthetic Routes and Yields

| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Nano-CuO Assisted | Marine Sponge | 85 | >98% | |

| Microwave Synthesis | None | 78 | 95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。